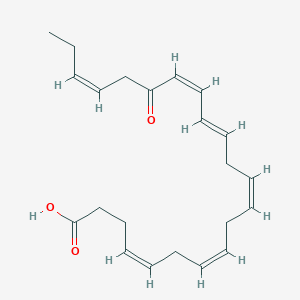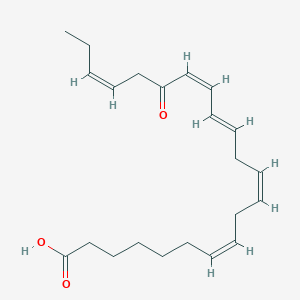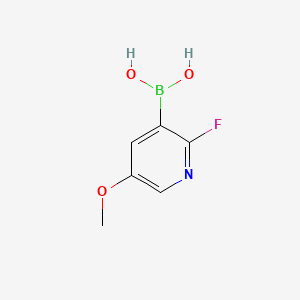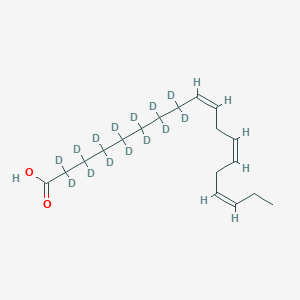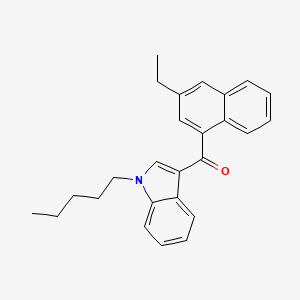
(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Descripción general
Descripción
Isómero 3-etilnaftil de JWH 210: es un isómero posicional de JWH 210, un alquilindol cannabimimético potente. Este compuesto tiene la cadena lateral etilo en la posición 3 del grupo naftil, en lugar de en la posición 4 como en JWH 210 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La síntesis del isómero 3-etilnaftil de JWH 210 implica la alquilación de la 1-naftilamina con bromuro de etilo para introducir el grupo etilo en la posición 3. Esto va seguido de la acilación de la 3-etilnaftilamina resultante con cloruro de ácido 1-pentil-1H-indol-3-carboxílico para formar el producto final .
Métodos de producción industrial: la síntesis suele implicar técnicas estándar de química orgánica, como reacciones de alquilación y acilación en condiciones controladas .
Análisis De Reacciones Químicas
Tipos de reacciones: : El isómero 3-etilnaftil de JWH 210 puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar naftoquinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila en el nitrógeno indol o en el anillo naftil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Naftoquinonas.
Reducción: Derivados de alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones de la investigación científica
El isómero 3-etilnaftil de JWH 210 se utiliza principalmente en la investigación de química forense y toxicología. Sirve como patrón de referencia analítico para la identificación y diferenciación de cannabinoides sintéticos en muestras forenses . La estructura única del compuesto permite a los investigadores estudiar los efectos del isómero posicional en la actividad biológica y el metabolismo de los cannabinoides sintéticos .
Aplicaciones Científicas De Investigación
JWH 210 3-ethylnaphthyl isomer is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and differentiation of synthetic cannabinoids in forensic samples . The compound’s unique structure allows researchers to study the effects of positional isomerism on the biological activity and metabolism of synthetic cannabinoids .
Mecanismo De Acción
El mecanismo de acción exacto del isómero 3-etilnaftil de JWH 210 no se ha dilucidado completamente. Se cree que actúa de forma similar a otros cannabinoides sintéticos uniéndose a los receptores cannabinoides en el cerebro, en particular al receptor CB1. Esta unión conduce a la activación de diversas vías de señalización que modulan la liberación de neurotransmisores y producen efectos cannabimiméticos .
Comparación Con Compuestos Similares
Compuestos similares
JWH 210: El compuesto principal con la cadena lateral etilo en la posición 4 del grupo naftil.
JWH 122: Un cannabinoide sintético similar con un grupo metilo en lugar de un grupo etilo.
JWH 018: Otro cannabinoide sintético con un patrón de sustitución diferente en el grupo naftil.
Singularidad: : El isómero 3-etilnaftil de JWH 210 es único debido a su isómero posicional específico, que puede influir en su afinidad de unión y su actividad biológica. El grupo etilo en la posición 3 del anillo naftil lo diferencia de otros isómeros y análogos, lo que podría conducir a propiedades farmacológicas distintas .
Propiedades
IUPAC Name |
(3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGMPFSPOLCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017315 | |
| Record name | JWH-210 3-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547339-60-5 | |
| Record name | JWH-210 3-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/new.no-structure.jpg)
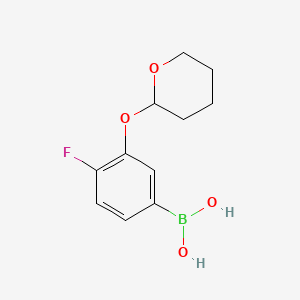
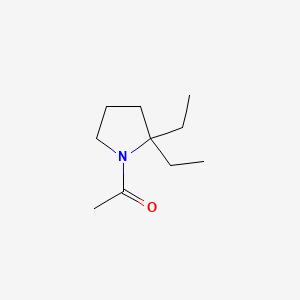
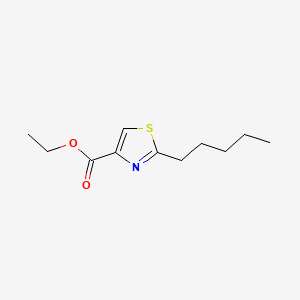
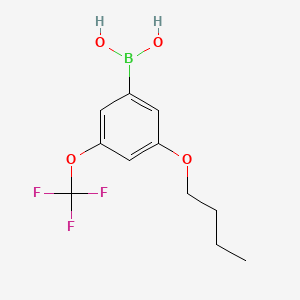
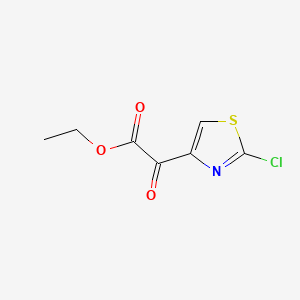
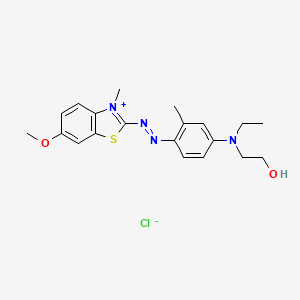
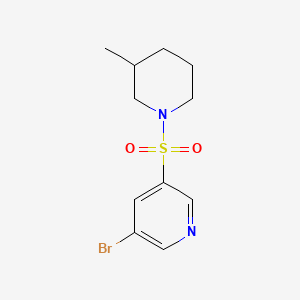
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
